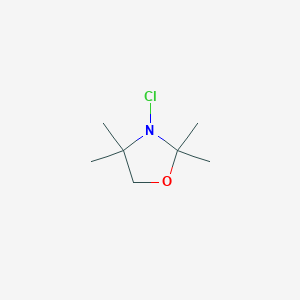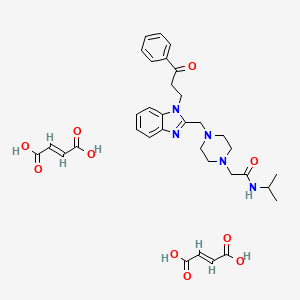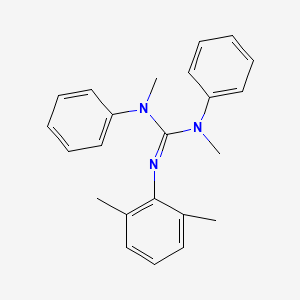
N''-(2,6-Dimethylphenyl)-N,N'-dimethyl-N,N'-diphenylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine is a complex organic compound with a unique structure that includes both dimethylphenyl and diphenylguanidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine typically involves the reaction of 2,6-dimethylaniline with diphenylcarbodiimide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine may involve large-scale reactors and more efficient catalysts to increase yield and reduce production costs. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce primary or secondary amines.
Scientific Research Applications
N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of rubber accelerators and other industrial chemicals.
Mechanism of Action
The mechanism by which N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine exerts its effects involves interactions with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: This compound shares the dimethylphenyl group but has different functional groups.
N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine is unique due to its combination of dimethylphenyl and diphenylguanidine groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
57137-93-6 |
|---|---|
Molecular Formula |
C23H25N3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)-1,3-dimethyl-1,3-diphenylguanidine |
InChI |
InChI=1S/C23H25N3/c1-18-12-11-13-19(2)22(18)24-23(25(3)20-14-7-5-8-15-20)26(4)21-16-9-6-10-17-21/h5-17H,1-4H3 |
InChI Key |
DACPNADAJZWYOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(N(C)C2=CC=CC=C2)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



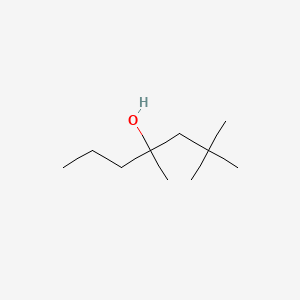
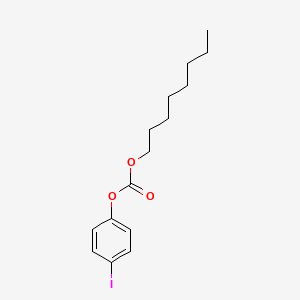
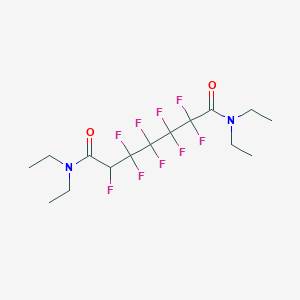
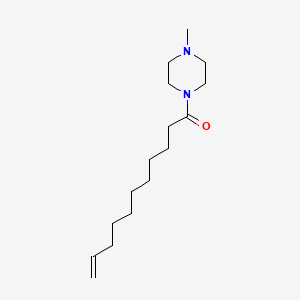
![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)

![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)
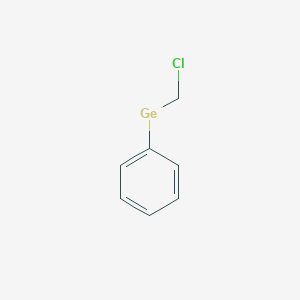

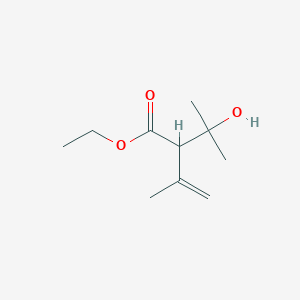
![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
